7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Descripción

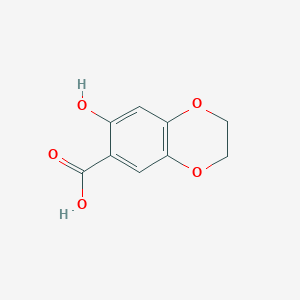

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS: 197584-99-9) is a benzodioxane derivative with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol. It is characterized by a 1,4-benzodioxane core substituted with a hydroxyl group at position 7 and a carboxylic acid moiety at position 5. Its primary application is as a synthetic intermediate in the preparation of benzoxazines, which are key scaffolds in pharmaceuticals and materials science .

Propiedades

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCKXQPXYWBQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599038 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197584-99-9 | |

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fischer Esterification of Gallic Acid

Gallic acid undergoes esterification in methanol catalyzed by sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate (Compound 9). This step achieves near-quantitative conversion under reflux conditions.

Reaction Conditions :

Formation of the 1,4-Benzodioxane Ring

The esterified gallic acid (Compound 9) reacts with 1,2-dibromoethane in acetone under basic conditions (K₂CO₃) to form methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (Compound 10). This step introduces the benzodioxane scaffold but suffers from moderate yields due to competing side reactions.

Reaction Conditions :

Functionalization at Position 8

Compound 10 undergoes nucleophilic substitution with mercaptans (e.g., butylthiol) to introduce sulfur-containing side chains. For example, reaction with butylthiol in DMF produces methyl 8-(2-(butylthio)ethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (Compound 13).

Key Data :

Hydrolysis and Amidation

The methyl ester in Compound 13 is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by conversion to the acid chloride (Compound 17) via thionyl chloride. Subsequent reaction with primary or secondary amines yields the target amide derivatives.

Optimization Insight :

-

Hydrolysis : 2N NaOH, 80°C, 4 hours (95% yield)

-

Amidation : Amines (1.2 equiv), CH₂Cl₂, 0°C to RT (43% average yield)

Alternative Route from 3,4-Dihydroxybenzaldehyde

A patent by CN105801556A describes a two-step synthesis starting from 3,4-dihydroxybenzaldehyde, avoiding the use of gallic acid:

Ring-Closing Reaction

3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane under strongly alkaline conditions (KOH) to form 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde (Intermediate A).

Reaction Conditions :

Oxidation to Carboxylic Acid

Intermediate A is oxidized using potassium permanganate (KMnO₄) in aqueous acidic medium to yield this compound.

Critical Parameters :

Lithiation-Based Functionalization

Ambeed’s protocol employs a lithiation strategy to modify preformed benzodioxane carboxylic acids:

Directed Ortho-Metalation

Benzodioxan-6-carboxylic acid undergoes lithiation with sec-butyllithium at -75°C, followed by quenching with iodomethane to install a methyl group at position 5.

Reaction Highlights :

Comparative Analysis of Methods

Characterization and Quality Control

All synthesized compounds are validated using:

Challenges and Optimization Opportunities

-

Low Yields in Gallic Acid Route : The 45% yield in the dibromoethane coupling step (Compound 10) remains a bottleneck. Switching to phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency.

-

Oxidation Selectivity : KMnO₄ oxidation (Patent route) risks over-oxidation of the benzodioxane ring. Alternatives like TEMPO/NaClO₂ could enhance selectivity.

-

Lithiation Limitations : The poor yield (34%) in Ambeed’s method stems from competing side reactions. Using TMS-protected intermediates might suppress undesired pathways .

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include benzoxazine derivatives, which are valuable in the synthesis of polymers and other advanced materials .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid serves as an important intermediate in the preparation of benzoxazines and other derivatives. Various synthetic routes have been developed to create analogs with enhanced biological activities. For instance, modifications of the benzodioxane structure have led to compounds with significant anti-inflammatory and anticancer effects .

Anti-inflammatory Activity

Research has indicated that derivatives of benzodioxane, including this compound, exhibit notable anti-inflammatory properties. Studies have shown that specific structural modifications can optimize these effects:

- Key Findings :

- A study demonstrated that a related benzodioxane analog with an acetic acid substituent displayed significant anti-inflammatory activity. The position of substituents was critical for maximizing efficacy .

- The compound's ability to inhibit inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

Anticancer Properties

The compound has also been investigated for its potential anticancer applications:

- Case Studies :

- A benzodioxane bisamide chemical probe (CCT251236) was identified as an HSF1 pathway inhibitor, showing growth inhibitory activities in ovarian carcinoma models. The benzodioxane moiety was crucial for its activity .

- Another study highlighted a benzodioxane derivative that effectively inhibited the p38α MAPK pathway, which is significant in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the benzodioxane scaffold can enhance biological activity:

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

7-Nitro-1,4-benzodioxane-6-carboxylic Acid (CAS: 57672-33-0)

- Molecular Formula: C₉H₇NO₆

- Molecular Weight : 225.16 g/mol

- Key Differences: Substitution of the hydroxyl group with a nitro group at position 6. Higher molecular weight due to the nitro substituent.

- Applications : Likely used in high-energy materials or as a precursor in nitration reactions.

Levofloxacin Impurity F (Benzoxazine Derivative)

- Molecular Formula : C₁₉H₁₈F₂N₂O₄

- Key Differences: Incorporation of a pyrido[1,2,3-de]-1,4-benzoxazine core with fluoro and methyl substituents. Enhanced pharmacological relevance due to structural similarity to fluoroquinolone antibiotics like levofloxacin.

- Applications : Serves as a reference standard in quality control for antibiotic manufacturing .

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid (CAS: BXW)

6-Hydroxy-1,4-benzodioxane (CAS: 10288-72-9)

- Molecular Formula : C₈H₈O₃

- Key Differences :

- Positional isomerism : Hydroxyl group at position 6 instead of 7.

- Absence of the carboxylic acid group reduces polarity (PSA: ~50 Ų).

- Applications: Limited to niche synthetic intermediates due to reduced functional versatility .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The carboxylic acid group in this compound enables esterification and amidation reactions, as demonstrated in the synthesis of 1,4-benzodioxane amide analogs .

- Safety Profile : Unlike the nitro derivative, the hydroxylated analog lacks significant hazard warnings, making it safer for laboratory use .

- Pharmacological Potential: Structural analogs like Levofloxacin Impurity F highlight the importance of the benzodioxane core in antibiotic design, though the hydroxyl and carboxylic acid groups in the parent compound may limit bioavailability compared to fluorinated derivatives .

Actividad Biológica

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzodioxane core with a hydroxyl group at position 7 and a carboxylic acid at position 6. This unique configuration contributes to its biological activity. The synthesis typically involves the functionalization of the benzodioxane scaffold through various chemical reactions, including hydroxylation and carboxylation processes.

1. Antioxidant Activity

Research has indicated that compounds derived from the benzodioxane scaffold exhibit notable antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Compound | IC50 (μg/mL) | Assay Method |

|---|---|---|

| This compound | 14.51 ± 1.827 | DPPH radical scavenging |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It shows promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.14 ± 1.48 |

| Escherichia coli | 10.94 ± 1.25 |

| Pseudomonas aeruginosa | 12.00 ± 1.33 |

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several studies. For example, it has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

4. Cytotoxicity

In cancer research, derivatives of the benzodioxane scaffold have been identified as having cytotoxic effects on various cancer cell lines. The structure-activity relationship indicates that modifications at specific positions can enhance or reduce this activity.

Case Studies

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on ovarian carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, highlighting its potential as an anticancer agent.

Case Study: Antiviral Activity

Another study explored the antiviral properties of benzodioxane derivatives against Hepatitis C Virus (HCV). Compounds similar to this compound exhibited reduced expression of critical proteins involved in the HCV lifecycle, indicating their potential as therapeutic agents against viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzodioxane derivatives is crucial for optimizing their biological activities. Modifications at the hydroxyl or carboxylic acid positions can significantly influence their potency and selectivity for biological targets.

Key Findings:

- Positioning of Functional Groups : The position of substituents on the benzodioxane core affects anti-inflammatory and cytotoxic activities.

- Hydroxyl Group : The presence of a hydroxyl group at position 7 enhances antioxidant activity compared to other analogs lacking this group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.